2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide
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Overview
Description
2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with viral proteins can inhibit viral replication .
Comparison with Similar Compounds
Indole-3-carboxamide: Shares the indole core but lacks the ethynyl and aminocarbonyl groups.
6-Ethynylindole: Contains the ethynyl group but lacks the aminocarbonyl group.
2-Aminocarbonylindole: Contains the aminocarbonyl group but lacks the ethynyl group.
Uniqueness: 2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide is unique due to the presence of both the ethynyl and aminocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(carbamoylamino)-6-ethynyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c1-2-6-3-4-7-8(5-6)15-11(16-12(14)18)9(7)10(13)17/h1,3-5,15H,(H2,13,17)(H3,14,16,18) |
InChI Key |
TVBCJYRDPFTWSH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=C(N2)NC(=O)N)C(=O)N |
Origin of Product |
United States |
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